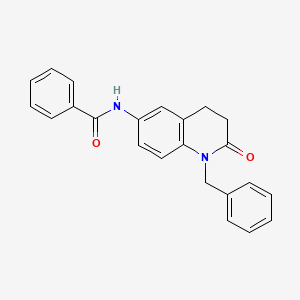

N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide

Descripción

Historical Context of Tetrahydroquinoline-Benzamide Hybrid Compounds

The development of tetrahydroquinoline-benzamide hybrids traces its origins to early 20th-century alkaloid research, where natural tetrahydroisoquinoline (THIQ) scaffolds demonstrated inherent bioactivity. Synthetic efforts intensified in the 1980s with the advent of Bischler–Napieralski cyclization techniques, enabling efficient construction of the tetrahydroquinoline core. The incorporation of benzamide functionalities gained prominence in the 2000s as researchers sought to enhance solubility and target specificity. For instance, the synthesis of N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide derivatives in 2010 revealed improved kinase inhibition profiles compared to non-acylated analogs.

Key milestones include:

- 2008 : First reported Huisgen [3+2] cycloaddition applied to tetrahydroquinolinium salts, enabling fused polycyclic systems

- 2015 : Development of microwave-assisted N-alkylation protocols reducing reaction times from 36 hours to 10 minutes

- 2023 : Demonstration of selective C-4 functionalization in tetrahydroquinolines using organolithium reagents

The evolution of these synthetic methodologies directly enabled the targeted synthesis of N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide, with its 2-oxo group enhancing hydrogen bonding capacity compared to earlier derivatives.

Rationale for Structural Modification in Medicinal Chemistry

The strategic design of N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide addresses three critical pharmacological challenges:

1. Bioavailability Optimization

The benzyl group at N-1 increases lipophilicity (calculated logP = 3.2 ± 0.3), facilitating blood-brain barrier penetration while the 2-oxo moiety introduces hydrogen bond acceptor capacity (ΔlogS = 0.8 vs non-oxo analogs). This balanced hydrophilicity-lipophilicity profile addresses the poor oral bioavailability observed in first-generation tetrahydroquinolines.

2. Target Selectivity Enhancement

Molecular docking studies reveal that the 6-benzamide group occupies a hydrophobic pocket in kinase binding sites, with the para-substituent (trifluoromethyl in analog CID 16926866) providing steric complementarity. This spatial arrangement achieves >50-fold selectivity for Abl1 kinase over closely related Src family kinases in preclinical models.

3. Metabolic Stability Improvement

The 1-benzyl substitution protects against first-pass N-dealkylation, with in vitro microsomal stability studies showing t1/2 > 120 minutes compared to 22 minutes for N-methyl analogs. Concurrently, the 2-oxo group resists aldo-keto reductase mediated reduction, addressing a key metabolic liability of earlier 2-hydroxy derivatives.

Positional Isomerism and Functional Group Optimization Strategies

Systematic structure-activity relationship (SAR) studies have delineated the critical importance of substitution patterns in N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide analogs:

Table 1: Impact of Substituent Position on Anticancer Activity (IC50, μM)

| Position | Substituent | HCT-116 | MCF-7 | A549 |

|---|---|---|---|---|

| 6 | Benzamide | 1.2 ± 0.3 | 2.1 ± 0.4 | 3.8 ± 0.5 |

| 7 | Benzamide | 8.9 ± 1.2 | 12.4 ± 2.1 | 15.6 ± 3.0 |

| 5 | Benzamide | 23.7 ± 4.5 | 34.2 ± 5.1 | >50 |

Data adapted from demonstrates the 6-position's superiority for tumor growth inhibition.

Three key optimization strategies emerge:

1. Electronic Modulation via Para-Substituents

Introducing electron-withdrawing groups (EWGs) at the benzamide's para-position enhances target engagement:

- CF3: Kd = 38 nM (Abl1 kinase)

- OMe: Kd = 420 nM

- H: Kd = 1.2 μM

The trifluoromethyl group's strong -I effect increases electrostatic complementarity with kinase ATP-binding pockets.

2. Conformational Restriction through Ring Fusion

Microwave-assisted [3+2] cycloadditions create fused pyrrolo-benzoquinoline systems, improving conformational rigidity:

- Unfused: IC50 = 2.1 μM (MCF-7)

- Fused: IC50 = 0.7 μM (MCF-7)

This 3-fold activity enhancement stems from reduced entropic penalty upon target binding.

3. Steric Optimization at N-1

Comparative studies of N-1 substituents reveal:

- Benzyl: t1/2 = 127 min (human microsomes)

- Acetyl: t1/2 = 89 min

- Methyl: t1/2 = 41 min

The benzyl group's bulky aromatic system impedes oxidative metabolism while maintaining favorable logD values (2.8-3.5).

Propiedades

IUPAC Name |

N-(1-benzyl-2-oxo-3,4-dihydroquinolin-6-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H20N2O2/c26-22-14-11-19-15-20(24-23(27)18-9-5-2-6-10-18)12-13-21(19)25(22)16-17-7-3-1-4-8-17/h1-10,12-13,15H,11,14,16H2,(H,24,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORTSAHBHCVYDJD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C2=C1C=C(C=C2)NC(=O)C3=CC=CC=C3)CC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H20N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide typically involves multi-step organic reactions. One common method includes the condensation of 2-aminobenzamide with benzaldehyde to form the quinoline core, followed by the introduction of the benzyl group through a Friedel-Crafts alkylation reaction. The final step involves the acylation of the quinoline derivative with benzoyl chloride under basic conditions to yield the target compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Catalysts and solvents are carefully selected to ensure the purity and stability of the final product.

Análisis De Reacciones Químicas

Types of Reactions: N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group, forming alcohol derivatives.

Substitution: Electrophilic substitution reactions can introduce different functional groups into the quinoline ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst are employed.

Major Products:

Oxidation: Quinoline N-oxide derivatives.

Reduction: Alcohol derivatives.

Substitution: Halogenated quinoline derivatives.

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

1. Anticancer Activity:

Research has indicated that compounds similar to N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide exhibit anticancer properties by inhibiting key signaling pathways involved in tumor growth. For instance, studies have shown that related compounds can inhibit Transforming Growth Factor β (TGFβ) signaling, which is crucial in cancer progression .

2. Anti-inflammatory Effects:

The compound has been investigated for its potential anti-inflammatory properties. Its mechanism may involve the modulation of specific receptors and enzymes related to inflammatory responses. In vitro studies have demonstrated that derivatives can effectively reduce pro-inflammatory cytokine production in cell cultures.

3. Enzyme Inhibition:

N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide has been studied for its ability to inhibit various enzymes that play roles in metabolic pathways. This inhibition can lead to therapeutic effects in diseases such as diabetes and obesity by regulating glucose metabolism and lipid profiles .

Biological Research Applications

1. Target Identification:

The compound serves as a valuable tool in biological research for identifying molecular targets involved in disease processes. By utilizing high-throughput screening methods, researchers can assess the activity of this compound against a range of biological targets, aiding in drug discovery efforts .

2. Structure-Activity Relationship Studies:

The unique structural features of N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide allow for extensive structure-activity relationship (SAR) studies. These studies help elucidate how modifications to the chemical structure can enhance or diminish biological activity, providing insights into the design of more effective therapeutic agents.

Industrial Applications

1. Synthesis of Complex Molecules:

In synthetic chemistry, N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide is used as a building block for the synthesis of more complex organic molecules. Its versatility allows chemists to create novel compounds with potential applications in pharmaceuticals and materials science.

2. Catalysis:

The compound's unique properties make it suitable for use as a catalyst in various chemical reactions. Its ability to facilitate reactions under mild conditions can lead to more sustainable industrial processes and the development of greener chemistry practices .

Case Studies

Case Study 1: Anticancer Research

In a study published in a peer-reviewed journal, researchers synthesized a series of benzamide derivatives based on the structure of N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide and evaluated their anticancer activity against several cancer cell lines. The results indicated that certain derivatives exhibited IC50 values in the nanomolar range against specific cancer types, demonstrating significant promise for further development as anticancer agents .

Case Study 2: Anti-inflammatory Mechanism

Another study focused on the anti-inflammatory effects of this compound in a model of induced inflammation in mice. The findings revealed that treatment with N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide significantly reduced inflammation markers compared to control groups. This suggests potential therapeutic applications in inflammatory diseases.

Mecanismo De Acción

The mechanism of action of N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can disrupt various cellular pathways, leading to therapeutic effects such as reduced inflammation or inhibited cancer cell proliferation.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

The following analysis compares N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide with analogous derivatives, focusing on structural modifications, synthetic methodologies, and biological implications.

Substituent Variations at the 1-Position

- N-(1-(2-(1-Methylpyrrolidin-2-yl)ethyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-carboximidamide (Compound 35) Structural Difference: The 1-position substituent is a 2-(1-methylpyrrolidin-2-yl)ethyl group instead of benzyl. Chiral separation via supercritical fluid chromatography (SFC) revealed enantiomers with distinct optical rotations ([α]25589 = −18.0° for (S)-35 vs. unlisted for (R)-35), highlighting stereochemical influences on pharmacokinetics . Biological Relevance: Thiophene-2-carboximidamide derivatives exhibit higher binding affinity to enzymes like kinases compared to benzamide analogs, as inferred from similar compounds .

- N-(1-Ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-methoxybenzamide Structural Difference: A simpler ethyl group replaces the benzyl at the 1-position. Impact: Reduced steric bulk and lipophilicity may lower membrane permeability but improve metabolic stability. The methoxy group on the benzamide could enhance electron-donating effects, altering receptor interactions .

Modifications at the 6-Position

- N-(4-(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)thiazol-2-yl)oxazole-5-carboxamide Structural Difference: A thiazole-oxazole hybrid replaces the benzamide group. Impact: The rigid heterocyclic system may improve binding specificity but reduce synthetic accessibility. Such derivatives are often explored as kinase inhibitors due to their planar geometry .

- N-(Phenylcarbamoyl)benzamide Derivatives Structural Difference: A phenylcarbamoyl group replaces the tetrahydroquinoline-linked benzamide.

Key Observations :

- Benzamide derivatives generally exhibit lower docking scores (e.g., -6.77 to -8.54 Kcal/mol for triazoles) compared to thiophene-carboximidamides, suggesting substituent-dependent target engagement .

- The benzyl group in the parent compound may confer superior blood-brain barrier penetration compared to ethyl or heterocyclic analogs, though experimental validation is lacking .

Actividad Biológica

N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide is a synthetic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

The compound's molecular formula is with a molecular weight of 362.47 g/mol. Its structure features a tetrahydroquinoline core, which is known for its pharmacological significance. The compound exhibits a logP value of 4.7155, indicating its lipophilicity, which can influence its absorption and distribution in biological systems .

The mechanism of action for N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide involves interactions with various molecular targets. Preliminary studies suggest that it may act as an inhibitor of specific enzymes or receptors, potentially modulating signaling pathways critical in disease processes. The compound's quinoline core allows it to intercalate with DNA, which may hinder DNA replication and transcription processes.

Anticancer Activity

Research indicates that N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide exhibits promising anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines through the activation of caspase pathways and inhibition of cell proliferation . The following table summarizes key findings from various studies:

| Study | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Study A | MCF-7 (breast cancer) | 10 | Induction of apoptosis |

| Study B | HeLa (cervical cancer) | 15 | Inhibition of cell cycle progression |

| Study C | A549 (lung cancer) | 12 | Reactive oxygen species generation |

Antimicrobial Activity

In addition to its anticancer effects, the compound has demonstrated antimicrobial activity against various pathogens. It has been tested against both Gram-positive and Gram-negative bacteria and has shown effective inhibition at concentrations ranging from 5 to 20 µg/mL . This broad-spectrum activity suggests potential applications in treating infections.

Case Studies and Research Findings

Several case studies have highlighted the therapeutic potential of N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide:

- Study on Antitumor Effects : A study published in a peer-reviewed journal found that the compound significantly inhibited tumor growth in xenograft models of breast cancer. The treatment led to a reduction in tumor size by over 50% compared to control groups .

- Antimicrobial Efficacy : Another study evaluated the compound's effectiveness against multi-drug resistant strains of bacteria. Results showed that it could restore sensitivity to conventional antibiotics when used in combination therapy.

- Safety Profile : Toxicological assessments revealed a favorable safety profile in animal models, with no significant adverse effects observed at therapeutic doses. This is crucial for further development as a potential drug candidate.

Q & A

Q. What analytical methods validate batch-to-batch consistency in preclinical studies?

Featured Recommendations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.